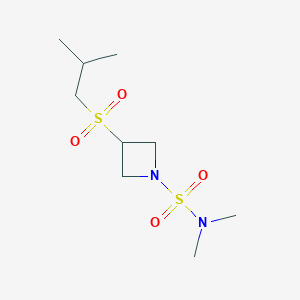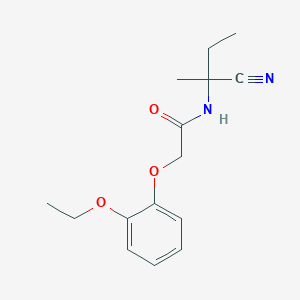
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that is activated in response to low energy levels within cells, and plays a critical role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Wirkmechanismus
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme, causing a conformational change that leads to increased phosphorylation of the α-subunit. This phosphorylation event activates AMPK and leads to downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
Activation of AMPK by N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has been shown to have a number of beneficial effects on cellular metabolism. These include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In addition, N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule that is readily available and easy to synthesize. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use. N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide is not a natural compound and may have off-target effects. In addition, its effects may be cell-type specific and may not be applicable to all cell types.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the investigation of the effects of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide in combination with other drugs or therapies. Finally, the potential therapeutic applications of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide in other disease states, such as cancer, are also of interest.
Synthesemethoden
The synthesis of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-ethoxyphenol with ethyl bromoacetate to form ethyl 2-(2-ethoxyphenoxy)acetate. This intermediate is then reacted with methyl 2-bromo-2-methylpropanoate to form N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide. The synthesis of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has been optimized to improve yield and purity, and is now readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK in various cell types, including liver, muscle, and adipose tissue. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, all of which contribute to improved metabolic health.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(2-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-15(3,11-16)17-14(18)10-20-13-9-7-6-8-12(13)19-5-2/h6-9H,4-5,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNSQBBMKPNBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

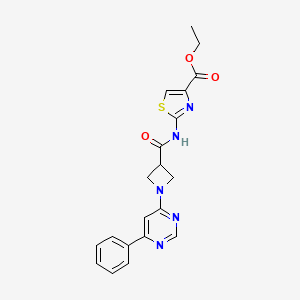

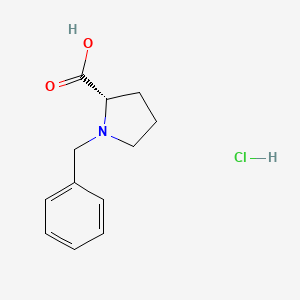

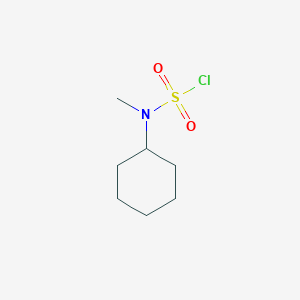

![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

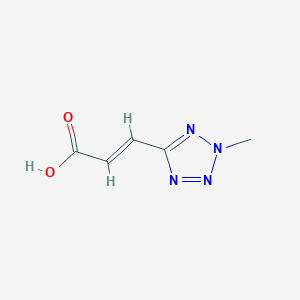
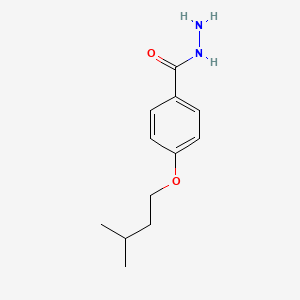
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)
![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)
![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)
